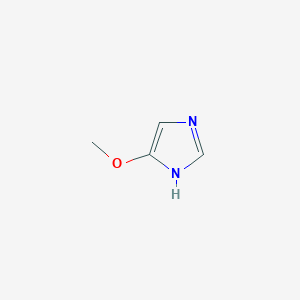
N-Methyl-N-(trifluoromethylthio)aniline
Übersicht
Beschreibung
N-Methyl-N-(trifluoromethylthio)aniline (MFTA) is an organic compound that is used in a variety of scientific research applications. MFTA is a colorless liquid with a low boiling point and is soluble in water. It is a versatile compound that can be used in a variety of laboratory experiments and has many advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
N-Methyl-N-(trifluoromethylthio)aniline, a derivative of aniline, has been utilized in various catalytic reactions. For instance, Lenhart and Bach (2014) demonstrated its use in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This application signifies its potential in synthesizing complex organic compounds through photoredox catalysis (Lenhart & Bach, 2014).
Catalysis in Water
Another significant application is in water-based catalytic processes. Rao et al. (2014) explored the use of a 2-(methylthio)aniline complex with palladium(II) as a catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. This highlights its relevance in green chemistry, offering a more environmentally sustainable approach to chemical synthesis (Rao et al., 2014).
Electrophotography
In the field of electrophotography, Matsui et al. (1993) synthesized N-(nitrofluorenylidene)anilines by condensing nitrofluorenones with substituted anilines, including 2-trifluoromethyl derivatives. These compounds exhibited promising properties as electron transport materials in positive charge electrophotography, illustrating the compound's utility in imaging technologies (Matsui et al., 1993).
Methylation Processes
The compound has been utilized in methylation processes. Peng et al. (2009) presented a method for the specific synthesis of N-monomethylarylamines, which included the treatment of anilines with acetic anhydride and triethylamine. This process is fundamental in the production of various chemical intermediates and bioactive compounds (Peng et al., 2009).
Synthesis of Dyes
Goud, Tutar, and Biellmann (2006) investigated the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY), where thioketones reacted with methyl iodide or isopropyl triflate. These dyes have significant applications in biological imaging and as fluorescent markers (Goud et al., 2006).
Nuclear Magnetic Resonance Spectroscopy
The compound's derivatives have been studied in nuclear magnetic resonance (NMR) spectroscopy. Lauterbur (1963) analyzed the C13 NMR spectra of aniline and its methyl derivatives, including N,N-dimethylaniline, providing insights into the electronic structure and reactivity of these molecules (Lauterbur, 1963).
Green Chemistry
Applications in green chemistry are also notable. Takebayashi et al. (2005) demonstrated the noncatalytic mono-N-methylation of aniline in supercritical methanol, a process that aligns with the principles of green chemistry due to its high efficiency and reduced environmental impact (Takebayashi et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methyl-N-(trifluoromethylthio)aniline is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of a trifluoromethylthio group . The trifluoromethylthio group is a functional group that has attracted attention in the pharmaceutical and agrochemical fields due to its strong electron-withdrawing effect and high lipophilicity .
Mode of Action
This compound acts as an electrophilic trifluoromethylthiolating reagent . It interacts with its targets by transferring its trifluoromethylthio group to the target molecule . This process modifies the target molecule, introducing new properties due to the presence of the trifluoromethylthio group .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecule. The introduction of a trifluoromethylthio group can significantly alter the properties of the target molecule, potentially affecting its behavior in various biochemical pathways .
Result of Action
The result of this compound’s action is the successful introduction of a trifluoromethylthio group to the target molecule . This modification can significantly alter the target molecule’s properties, potentially enhancing its utility in pharmaceutical or agrochemical applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and it is recommended to be stored under inert gas at a temperature between 0-10°C . Moreover, safety precautions should be taken when handling this compound due to its potential to cause skin and eye irritation .
Eigenschaften
IUPAC Name |
N-methyl-N-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-12(13-8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFGNILTFVMYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66476-44-6 | |
| Record name | N-Methyl-N-(trifluoromethylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)









![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)

![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
